molecular formula C11H17N3 B11821305 3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine

3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11821305
M. Wt: 191.27 g/mol
InChI Key: NRERQULMBXJHAV-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyridine ring substituted with an ethylpyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with ethylpyrrolidine. One common method is the alkylation of 2-aminopyridine with 1-ethylpyrrolidine under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like halides or amines can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring and ethylpyrrolidine group contribute to the binding affinity and specificity of the compound. Pathways involved may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.

    Nicotine: Contains a pyridine ring with a pyrrolidine group, similar to the structure of 3-(1-Ethylpyrrolidin-2-yl)pyridin-2-amine.

Uniqueness

This compound is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-2-14-8-4-6-10(14)9-5-3-7-13-11(9)12/h3,5,7,10H,2,4,6,8H2,1H3,(H2,12,13)

InChI Key

NRERQULMBXJHAV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)N

Origin of Product

United States

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